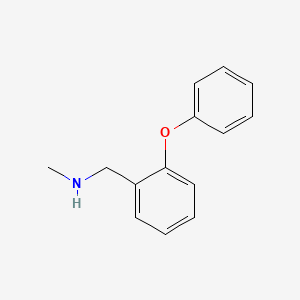

N-Methyl-1-(2-phenoxyphenyl)methanamine

Descripción general

Descripción

The compound N-Methyl-1-(2-phenoxyphenyl)methanamine is a chemical entity that has been studied for its potential in various applications, including as a dual serotonin/noradrenaline reuptake inhibitor. This characteristic makes it a candidate for the treatment of conditions such as depression, as it can influence neurotransmitter levels in the brain .

Synthesis Analysis

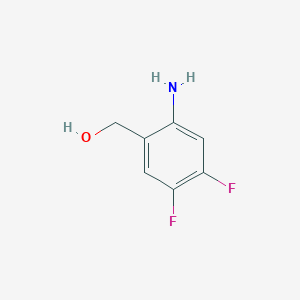

While the specific synthesis of N-Methyl-1-(2-phenoxyphenyl)methanamine is not detailed in the provided papers, related compounds have been synthesized through various methods. For instance, the preparation of N-phenylalkoxyamine derivatives involves the addition of radicals across the double bond of nitrosobenzene . This method could potentially be adapted for the synthesis of N-Methyl-1-(2-phenoxyphenyl)methanamine by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of N-Methyl-1-(2-phenoxyphenyl)methanamine and its derivatives is crucial for their biological activity. The presence of the phenoxyphenyl group is significant for the compound's ability to inhibit the reuptake of serotonin and noradrenaline . The molecular structure also influences the compound's metabolic stability and hERG selectivity, which are important factors for its pharmacokinetic profile .

Chemical Reactions Analysis

The chemical reactivity of N-Methyl-1-(2-phenoxyphenyl)methanamine can be inferred from studies on similar compounds. For example, the interaction of 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine with silver ions leads to a strong fluorescent enhancement due to an increase in intramolecular charge transfer . Such reactivity could be relevant if N-Methyl-1-(2-phenoxyphenyl)methanamine or its derivatives are used as chemosensors or in other applications where electron transfer is significant.

Physical and Chemical Properties Analysis

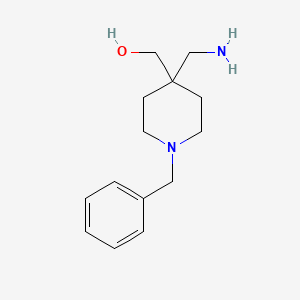

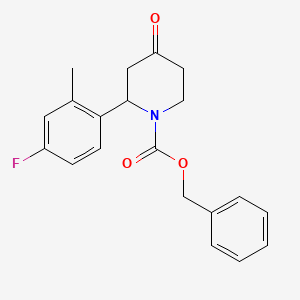

The physical and chemical properties of N-Methyl-1-(2-phenoxyphenyl)methanamine are not explicitly discussed in the provided papers. However, the related aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have been shown to possess favorable drug-like properties, including high solubility, metabolic stability, and effective penetration of biological membranes . These properties are essential for the development of a pharmacologically active compound, suggesting that N-Methyl-1-(2-phenoxyphenyl)methanamine could also exhibit similar desirable characteristics .

Aplicaciones Científicas De Investigación

1. Pharmacological Research

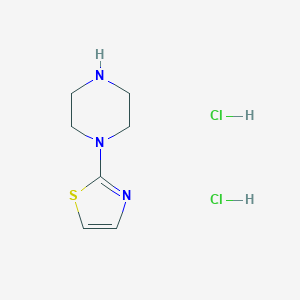

A series of 1-(2-phenoxyphenyl)methanamines, including N-Methyl-1-(2-phenoxyphenyl)methanamine, have been studied for their selective dual serotonin and noradrenaline reuptake inhibition properties. Researchers identified analogues with desirable characteristics such as good metabolic stability, selectivity for hERG, and passive membrane permeability (Whitlock, Blagg, & Fish, 2008).

2. QSAR Models in Drug Development

Quantitative structure-activity relationship (QSAR) models have been employed to evaluate activities for compounds in the phenoxyphenyl-methanamine class. These models use Hammett-type donating-withdrawing substituent values and simple parameters to describe substituent size, helping to elucidate the structure-activity relationship (SAR) of these compounds (Mente et al., 2008).

3. Cancer Research

Iron(III) complexes of pyridoxal (vitamin B6) Schiff bases, incorporating phenoxyphenyl-methanamine derivatives, have been studied for their ability to target cancer cells. These complexes show significant uptake in the endoplasmic reticulum of cancer cells and exhibit remarkable photocytotoxicity, indicating potential use in cancer therapy (Basu et al., 2015).

4. Organic Chemistry and Catalysis

Phenoxyphenyl-methanamine derivatives have been explored in the synthesis of palladacycles, which show good activity and selectivity in catalytic applications. These studies contribute to the field of organic chemistry, particularly in the development of new catalysts (Roffe et al., 2016).

5. Anticonvulsant Research

Novel Schiff bases of 3-aminomethyl pyridine, which include phenoxyphenyl-methanamine derivatives, have been synthesized and screened for anticonvulsant activity. These studies are significant for the development of new anticonvulsant drugs (Pandey & Srivastava, 2011).

Propiedades

IUPAC Name |

N-methyl-1-(2-phenoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-15-11-12-7-5-6-10-14(12)16-13-8-3-2-4-9-13/h2-10,15H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMIUMEQDSKHKST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC=C1OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634675 | |

| Record name | N-Methyl-1-(2-phenoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-1-(2-phenoxyphenyl)methanamine | |

CAS RN |

361394-74-3 | |

| Record name | N-Methyl-2-phenoxybenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=361394-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-(2-phenoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-N-(2-phenoxybenzyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

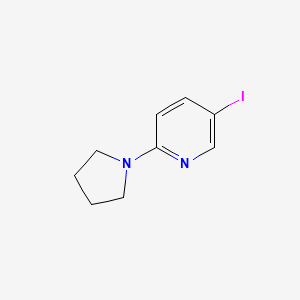

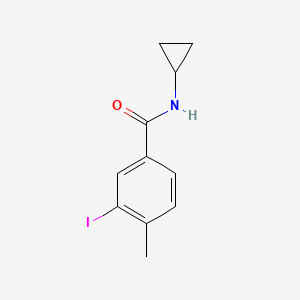

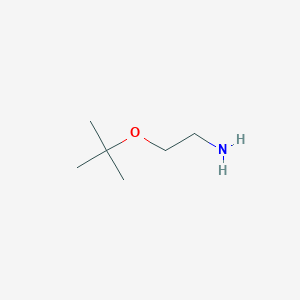

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine](/img/structure/B1323451.png)

![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1323455.png)

![N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine](/img/structure/B1323476.png)